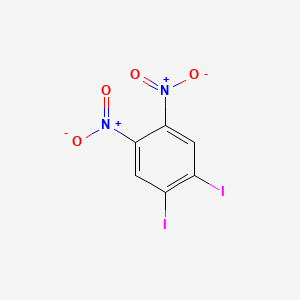
1,2-Diiodo-4,5-dinitrobenzene
Cat. No. B3050866
M. Wt: 419.9 g/mol
InChI Key: KAQQACPCRNDISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04264600
Procedure details


A solution was prepared from 3 gms. of 1,2-dinitro-4,5-diiodobenzene in 150 ml. of ethanol. Gaseous ammonia was passed into the solution while heating to refluxing temperature. This procedure was continued until TLC indicated that all starting material had reacted (about 8 hours). The volume of the solution was then reduced to 1/3 of the original volume and the solution was cooled. 2-nitro-4,5-diiodoaniline formed in the above reaction precipitated and was collected by filtration; mp=196°-7° C.; yield=1.70 g.



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([I:10])[C:7]([I:11])=[CH:6][C:5]=1[N+:12]([O-:14])=[O:13])([O-])=O.N>C(O)C>[N+:12]([C:5]1[CH:6]=[C:7]([I:11])[C:8]([I:10])=[CH:9][C:4]=1[NH2:1])([O-:14])=[O:13]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=C(C(=C1)I)I)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A solution was prepared from 3 gms
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while heating
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had reacted (about 8 hours)
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(N)C=C(C(=C1)I)I
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
